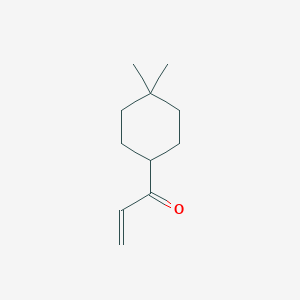

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one

Description

Contextualization within Organic Chemistry of α,β-Unsaturated Ketones

α,β-Unsaturated ketones, commonly known as enones, are a class of carbonyl compounds featuring a carbon-carbon double bond conjugated to a carbonyl group. fiveable.me This conjugated system of delocalized π-electrons is the defining feature of enones and is responsible for their unique reactivity. fiveable.me The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. researchgate.net This reactivity allows enones to participate in a variety of important organic reactions, most notably the Michael 1,4-conjugate addition. fiveable.meresearchgate.net

The presence of the α,β-unsaturated ketone motif is a key structural feature in numerous biologically active natural products and pharmaceutical compounds. fiveable.me Their versatility makes them crucial building blocks and intermediates in organic synthesis. rsc.org The synthesis of enones can be achieved through various methods, including the dehydration of aldol (B89426) products and the dehydrogenation of saturated ketones. fiveable.meresearchgate.net

Structural Analysis and Molecular Geometry of 1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one

The cyclohexane (B81311) ring is not planar and preferentially adopts a low-energy "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org Due to steric hindrance, substituents generally prefer the more stable equatorial position. sapub.org

In the 4,4-dimethylcyclohexyl group, the two methyl groups are attached to the same carbon atom (a gem-dimethyl group). This substitution pattern has a significant impact on the ring's conformation. While the ring still undergoes rapid chair-chair interconversion, the presence of the gem-dimethyl group influences the stability of adjacent substituents. The primary destabilizing factor in chair conformations is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the third carbon atom away. sapub.org A larger substituent will cause greater steric strain in the axial position. openstax.org For the 1-(prop-2-en-1-one) substituent on the 4,4-dimethylcyclohexyl ring, it will predominantly occupy the equatorial position to avoid steric clashes with the axial hydrogens and the methyl groups.

| Substituent | ΔG° (kJ/mol) for Axial-Equatorial Equilibrium |

| -Cl | 2.2 |

| -OH | 4.3 |

| -CH₃ | 7.3 |

| -C(CH₃)₃ | >20 |

This table presents the Gibbs free energy difference (ΔG°), also known as the A-value, between the axial and equatorial conformers for various monosubstituted cyclohexanes. A larger value indicates a stronger preference for the equatorial position.

The enone functional group is a conjugated π-system where the p-orbitals of the carbonyl carbon, the carbonyl oxygen, and the two carbons of the double bond overlap. This overlap allows for the delocalization of π-electrons across all four atoms. acs.orgfiveable.me This electron delocalization has several consequences:

It stabilizes the molecule compared to a non-conjugated system. fiveable.me

It alters the electron distribution. Resonance structures show a partial positive charge on the β-carbon and the carbonyl carbon, and a partial negative charge on the carbonyl oxygen.

The polarity is reversed in the excited state, with the β-carbon possessing a partial negative charge. wikipedia.org

This electronic arrangement dictates the reactivity of the enone. The electrophilic nature of both the carbonyl carbon (position 1) and the β-carbon (position 3) allows for either 1,2-addition (to the C=O) or 1,4-addition (to the C=C), respectively.

| Spectroscopic Feature | Typical Range/Value for Enones |

| IR C=O Stretch | 1650-1685 cm⁻¹ (lower than non-conjugated ketones) |

| IR C=C Stretch | 1615-1645 cm⁻¹ |

| ¹H NMR (α-proton) | δ 5.8-6.5 ppm |

| ¹H NMR (β-proton) | δ 6.5-7.0 ppm |

| ¹³C NMR (C=O) | δ 190-220 ppm |

| ¹³C NMR (α-carbon) | δ 125-150 ppm |

| ¹³C NMR (β-carbon) | δ 125-150 ppm |

This table provides typical spectroscopic data for the α,β-unsaturated ketone functional group, which are characteristic identifiers of this moiety.

Historical Perspective on the Research of Analogous Cyclic and Acyclic Enones

The study of enones has a long history in organic chemistry. One of the earliest significant discoveries involving an enone was the photochemical [2+2] cycloaddition of carvone (B1668592), a natural product found in spearmint oil. In 1908, it was observed that prolonged exposure of carvone to sunlight resulted in the formation of carvone-camphor, a cyclobutane (B1203170) derivative. wikipedia.org This discovery laid the groundwork for the field of enone photochemistry.

The development of synthetic methodologies for creating enones, such as the Claisen-Schmidt and aldol condensation reactions, was a major advancement. researchgate.net These reactions provided chemists with reliable routes to both cyclic and acyclic enones, which could then be used as versatile intermediates in the synthesis of more complex molecules. Throughout the 20th century, the unique reactivity of the enone system, particularly its ability to undergo conjugate addition, was extensively explored and utilized in the total synthesis of numerous natural products and pharmaceuticals.

Current Research Landscape and Emerging Directions in Enone Chemistry

Current research continues to expand the utility of enones in organic synthesis and medicinal chemistry. Recent advancements include the development of novel catalytic methods for their synthesis and transformation. For instance, metal-free hydrosulfonylation methods have been developed to create γ-keto sulfones from α,β-unsaturated ketones, providing access to valuable building blocks for pharmaceuticals. rsc.org

In the field of asymmetric catalysis, enones are common substrates for organocatalytic conjugate additions, allowing for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This has been crucial in synthesizing chiral molecules with high enantiomeric purity. Furthermore, the biological activity of compounds containing the enone moiety is an active area of investigation. Studies have explored α,β-unsaturated ketones as potential cytotoxic agents that target mitochondria, opening new avenues for drug design. nih.gov The versatility and reactivity of the enone functional group ensure that it will remain a central focus of research in synthetic chemistry, materials science, and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(4,4-dimethylcyclohexyl)prop-2-en-1-one |

InChI |

InChI=1S/C11H18O/c1-4-10(12)9-5-7-11(2,3)8-6-9/h4,9H,1,5-8H2,2-3H3 |

InChI Key |

DABWSYNJNIMUBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)C(=O)C=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com This process involves breaking bonds ("disconnections") that correspond to reliable chemical reactions.

Key Disconnections and Strategic Considerations for Carbon-Carbon Bond Formation

For this compound, two primary disconnections are logical for forming the key carbon-carbon bonds.

Disconnection of the α,β-Carbon-Carbon Double Bond: This is a common strategy for α,β-unsaturated carbonyl compounds. uomosul.edu.iq This disconnection leads back to an aldol-type condensation product. The synthons generated are an acyl anion equivalent of the 4,4-dimethylcyclohexyl ketone and an electrophilic C2 synthon, or more practically, an enolate derived from a 4,4-dimethylcyclohexyl methyl ketone and formaldehyde. A more common and strategically sound approach is to consider a Claisen-Schmidt condensation, which disconnects the molecule into an aldehyde and a ketone. libretexts.orgchemistry-online.com This leads to 4,4-dimethylcyclohexanecarbaldehyde and an acetone (B3395972) enolate, which are readily accessible precursors.

Disconnection of the Carbonyl-Cyclohexyl Bond: This disconnection breaks the bond between the carbonyl carbon and the cyclohexane (B81311) ring. This approach suggests a reaction between a 4,4-dimethylcyclohexyl-based nucleophile (like a Grignard or organolithium reagent) and an electrophilic propenoyl synthon. Alternatively, it points towards acylation or cross-coupling strategies, where an activated derivative of 4,4-dimethylcyclohexanecarboxylic acid is coupled with a vinyl organometallic reagent. acs.org

The choice between these strategies depends on factors such as precursor availability, desired stereoselectivity (though not a factor for the double bond in this specific target), and reaction efficiency. The aldol (B89426) condensation approach is often the most direct and atom-economical method for simple enones.

Identification and Synthesis of Derived Precursors

Based on the retrosynthetic analysis, several key precursors can be identified. The most crucial are derivatives of the 4,4-dimethylcyclohexane moiety.

4,4-Dimethylcyclohexanecarboxylic Acid: This compound serves as a versatile precursor. It can be prepared through the hydrogenation of the corresponding aromatic precursor, such as 4,4-dimethylbenzoic acid, although this is less common. google.com A more direct synthesis involves standard alkylation procedures, such as the malonic ester synthesis, using a suitable dimethyl-substituted electrophile. libretexts.org It is available commercially with CAS number 25186-27-0. achemblock.com From the carboxylic acid, other derivatives can be readily prepared.

4,4-Dimethylcyclohexanecarbaldehyde: This aldehyde is the ideal precursor for aldol-type and olefination reactions. sigmaaldrich.comachemblock.com It can be synthesized from 4,4-dimethylcyclohexanecarboxylic acid via reduction. A common method involves converting the carboxylic acid to an acid chloride, followed by reduction using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) to prevent over-reduction to the alcohol. Alternatively, the alcohol (4,4-dimethylcyclohexylmethanol) can be oxidized to the aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC). The synthesis of similar cyclohexanecarbaldehydes has been explored via Diels-Alder reactions and through the oxidation of the corresponding dimethanol compounds. nih.govgoogle.com

Methyl Vinyl Ketone: While mentioned as a potential precursor in the outline, its direct use to form the target molecule is less straightforward than the aldehyde/acetone route. However, it is a classic Michael acceptor in reactions that form 1,5-dicarbonyl compounds. pressbooks.pub

Established Synthetic Routes to α,β-Unsaturated Ketones

Several robust and well-documented methods exist for the synthesis of α,β-unsaturated ketones, which can be directly applied to the preparation of this compound.

Aldol Condensation Variants (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde (with no α-hydrogens, or one that is less reactive as a nucleophile) and a ketone. libretexts.orgchemistry-online.com It is a highly effective method for synthesizing α,β-unsaturated ketones. acs.orgbohrium.com

For the target molecule, this reaction would involve the base- or acid-catalyzed condensation of 4,4-dimethylcyclohexanecarbaldehyde with acetone. chemistry-online.com

Base-Catalyzed Mechanism: A base (e.g., NaOH, KOH) removes an α-proton from acetone to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanecarbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) under the reaction conditions, often with gentle heating, to yield the thermodynamically stable conjugated enone product. libretexts.org

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of acetone, facilitating its tautomerization to the enol form. The enol then acts as the nucleophile, attacking the protonated carbonyl of the aldehyde. Subsequent dehydration of the β-hydroxy ketone adduct yields the final product.

The use of excess acetone can help to minimize the self-condensation of acetone and prevent further reaction of the product with another molecule of the aldehyde. chemistry-online.com

| Catalyst | Typical Reagents | Key Features | Potential Issues |

|---|---|---|---|

| Base | NaOH, KOH, Ba(OH)₂ | Strong nucleophile (enolate), often faster reaction. Spontaneous dehydration is common. | Risk of self-condensation of ketone; potential for Michael addition side reactions. |

| Acid | HCl, H₂SO₄, Lewis Acids | Activates the aldehyde carbonyl; dehydration is typically facile. | Weaker nucleophile (enol); may require stronger conditions or longer reaction times. |

Olefination Reactions (e.g., Wittig and Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful alternative for constructing the carbon-carbon double bond with high control.

The Wittig Reaction: This reaction involves an aldehyde or ketone reacting with a phosphorus ylide (a Wittig reagent). wikipedia.org To synthesize the target molecule, 4,4-dimethylcyclohexanecarbaldehyde would be treated with acetylmethylenetriphenylphosphorane (Ph₃P=CHCOCH₃). This stabilized ylide is known to favor the formation of (E)-alkenes. wikipedia.orgacs.org A significant drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate product purification. acs.org

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.org This reagent is generated by treating a phosphonate ester (e.g., diethyl acetylmethylphosphonate) with a base. The HWE reaction offers several advantages over the classic Wittig reaction:

The phosphonate carbanions are generally more nucleophilic than the corresponding ylides.

The byproduct is a water-soluble phosphate (B84403) salt, which is easily removed during aqueous workup. wikipedia.org

It almost exclusively produces the (E)-isomer of the α,β-unsaturated ketone, providing excellent stereoselectivity. nrochemistry.comwikipedia.orgtcichemicals.com

The reaction of 4,4-dimethylcyclohexanecarbaldehyde with the anion of diethyl acetylmethylphosphonate would be an efficient and highly selective route to this compound. acs.org

| Reaction | Key Reagent | Byproduct | Stereoselectivity | Advantages |

|---|---|---|---|---|

| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Triphenylphosphine oxide (Ph₃P=O) | Favors (E)-alkene with stabilized ylides. | Broad substrate scope. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Phosphate Ester ((RO)₂PO₂⁻) | Highly selective for (E)-alkene. | Easier byproduct removal; higher reactivity of reagent. wikipedia.org |

Acylation and Cross-Coupling Strategies

Modern synthetic methods offer alternative routes through acylation and transition-metal-catalyzed cross-coupling reactions. These strategies form the bond between the carbonyl group and the vinyl moiety.

Acylation Strategies: A direct acylation approach could involve the reaction of a vinyl organometallic reagent, such as vinyllithium (B1195746) or vinylmagnesium bromide, with an activated derivative of 4,4-dimethylcyclohexanecarboxylic acid, like the corresponding acid chloride or Weinreb amide. While feasible, this reaction can be prone to over-addition (1,4-addition) to the newly formed enone product.

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. acs.org A potential route to the target compound could involve the coupling of 4,4-dimethylcyclohexanecarbonyl chloride with a vinyl organometallic reagent, such as a vinyl-organotin (Stille coupling) or vinyl-organoboron (Suzuki coupling) compound. More recently, methods have been developed for the palladium-catalyzed intermolecular oxidative coupling of alkynamides and alkenes to generate α,β-unsaturated ketones, showcasing the ongoing innovation in this field. acs.orgnih.gov Iron-catalyzed cross-coupling of Grignard reagents with enol tosylates also provides a route to substituted α,β-unsaturated esters and ketones. organic-chemistry.org These methods often proceed under mild conditions and tolerate a variety of functional groups, representing the cutting edge of enone synthesis.

Table of Compounds

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| This compound | - | Target Molecule |

| 4,4-Dimethylcyclohexanecarboxylic Acid | - | Precursor |

| 4,4-Dimethylcyclohexanecarbaldehyde | 4,4-dimethylcyclohexane-1-carbaldehyde | Precursor |

| Methyl Vinyl Ketone | MVK, 3-Buten-2-one | Reagent/Precursor |

| Acetone | Propan-2-one | Reagent/Precursor |

| Acetonylmethylenetriphenylphosphorane | (Triphenyl-λ⁵-phosphanylidene)acetone | Wittig Reagent |

| Diethyl acetylmethylphosphonate | - | HWE Reagent Precursor |

| Triphenylphosphine oxide | TPPO | Wittig Byproduct |

| Lithium tri-tert-butoxyaluminum hydride | LTBA, Selectride | Reducing Agent |

| Pyridinium chlorochromate | PCC | Oxidizing Agent |

Novel Synthetic Approaches to this compound

The creation of the propenone moiety attached to the sterically demanding 4,4-dimethylcyclohexyl group presents unique challenges and opportunities for the development of new synthetic strategies.

The synthesis of α,β-unsaturated ketones often involves multi-step procedures that can be prone to side reactions, leading to mixtures of products. The development of chemo- and regioselective protocols is therefore crucial for ensuring high yields of the desired product. For a target like this compound, this means controlling the reaction to favor the formation of the double bond in conjugation with the carbonyl group and avoiding reactions at other potentially reactive sites.

Modern synthetic methods often employ transition metal catalysis to achieve high selectivity. For instance, palladium-catalyzed dehydrogenation of saturated ketones can be a direct route to enones. organic-chemistry.org Rhodium-catalyzed hydrogenation of β-sulfonyl-α,β-unsaturated ketones has also been shown to be highly chemo- and enantioselective. nih.gov While not specifically documented for this compound, these methodologies provide a framework for developing selective syntheses for sterically hindered ketones. The choice of catalyst, ligand, and reaction conditions can be fine-tuned to control the position of the double bond and prevent unwanted side reactions.

Table 1: Comparison of Potential Chemo- and Regioselective Methods

| Method | Catalyst/Reagent | Selectivity Principle | Potential Challenges with Bulky Substrates |

|---|---|---|---|

| Palladium-Catalyzed Dehydrogenation | Pd(OAc)₂ / Ligand | Direct oxidation of α,β C-H bonds | Steric hindrance may slow down or inhibit catalysis. |

| Rhodium-Catalyzed Hydrogenation | Rh complex / Chiral ligand | Selective reduction of a directing group | Requires precursor with a suitable directing group. |

Exploration of Catalytic Methods for Efficient Synthesis (e.g., Nickel-Catalyzed Reductive Acylation)

Nickel-catalyzed reactions have emerged as powerful tools in organic synthesis due to the lower cost and unique reactivity of nickel compared to precious metals like palladium and rhodium. chemistryviews.org Nickel-catalyzed reductive acylation represents a promising approach for the synthesis of enones. chemistryviews.org This method can involve the coupling of an acyl donor with a vinyl electrophile. For the synthesis of this compound, this could potentially involve the coupling of an acryloyl equivalent with a 4,4-dimethylcyclohexyl metallic species or vice versa.

Nickel-catalyzed reductive conjugate addition to enones is another relevant strategy, although it leads to saturated ketones, it highlights the utility of nickel in activating enone systems. wisc.eduacs.org The development of a nickel-catalyzed process for the direct synthesis of enones like this compound would likely focus on the cross-coupling of a vinyl organometallic reagent with an acyl halide derived from 4,4-dimethylcyclohexanecarboxylic acid, or a similar strategy. The use of specific ligands can be critical in controlling the reaction's efficiency and selectivity, especially with the sterically bulky 4,4-dimethylcyclohexyl group. nih.gov

The fragrance and flavor industry, where compounds like this compound might find application, is increasingly focused on sustainable and green manufacturing processes. matec-conferences.orgmatec-conferences.orgpersonalcaremagazine.compremiumbeautynews.comkaust.edu.sa Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of this target molecule, green considerations could include:

Catalysis: Employing catalytic methods, especially with earth-abundant metals like nickel, over stoichiometric reagents to reduce waste. chemistryviews.org

Solvent Choice: Utilizing greener solvents such as water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions. personalcaremagazine.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials where possible. matec-conferences.org

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to synthesis. rsc.org While specific enzymes for the synthesis of this compound may not be readily available, enzyme discovery and engineering could provide future sustainable routes. acs.orgresearchgate.net

Isomerization and Stereochemical Control in Enone Formation (e.g., β,γ- to α,β-Unsaturated Ketone Isomerization)

The formation of the thermodynamically more stable α,β-unsaturated ketone from its β,γ-isomer is a common and often crucial step in enone synthesis. researchgate.netresearchgate.net This isomerization can be catalyzed by acids or bases and proceeds through the formation of a conjugated enolate or enol intermediate.

For a molecule with a bulky substituent like the 4,4-dimethylcyclohexyl group, the rate and equilibrium of this isomerization could be influenced by steric factors. The bulky group might affect the planarity of the conjugated system, potentially altering the thermodynamic driving force for isomerization.

Stereochemical control is also a key consideration, particularly if chiral centers are present or introduced during the synthesis. While this compound itself is achiral, related structures with substitution on the cyclohexyl ring could exist as stereoisomers. In such cases, controlling the stereochemistry during the synthesis, including any isomerization steps, would be critical. The use of chiral catalysts or auxiliaries can be employed to achieve high levels of stereocontrol in the formation of α,β-unsaturated ketones. nih.govnih.gov The geometry of the double bond (E/Z isomerism) is also a factor, although for a terminal vinyl group as in the target molecule, this is not an issue.

Scale-Up Considerations for Laboratory and Preparative Synthesis

Transitioning a synthetic route from a laboratory scale to a larger preparative or pilot-plant scale introduces a new set of challenges. researchgate.net For the synthesis of this compound, key considerations would include:

Reagent Cost and Availability: The cost and commercial availability of starting materials and catalysts become major factors at a larger scale.

Reaction Conditions: Reactions requiring very high or low temperatures, high pressures, or highly dilute conditions can be difficult and expensive to scale up.

Purification: The method of purification must be amenable to large quantities. Chromatography, while common in the lab, can be impractical for large-scale production. Crystallization, distillation, or extraction are often preferred.

Safety: The safety of all reagents and reaction conditions must be thoroughly evaluated for large-scale operations.

Process Robustness: The synthesis must be reproducible and give consistent yields and purity on a larger scale.

The development of a robust and scalable process for this compound would likely favor a route with fewer steps, using readily available and inexpensive reagents, and reaction conditions that are easily managed in standard chemical reactors.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Spectrometric Characterization of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. Through a combination of one-dimensional and two-dimensional techniques, a complete picture of the covalent framework and stereochemical arrangement of 1-(4,4-dimethylcyclohexyl)prop-2-en-1-one can be assembled.

Detailed 2D-NMR Analysis (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation and Stereochemical Assignment

Two-dimensional NMR experiments are instrumental in deciphering the complex spin systems within a molecule. For this compound, a combination of COSY, HSQC, HMBC, and NOESY experiments would provide a comprehensive map of its molecular connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Data:

The predicted ¹H and ¹³C NMR chemical shifts provide the foundation for the 2D-NMR analysis. The numbering scheme used for the assignments is shown in Figure 1.

Figure 1.

Figure 1.Interactive Data Table of Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~203.0 |

| 2 | 6.85 (dd, J = 17.0, 10.5 Hz) | ~128.5 |

| 3 | 6.30 (dd, J = 17.0, 1.5 Hz) | ~130.0 |

| 4 | 5.85 (dd, J = 10.5, 1.5 Hz) | - |

| 5 | ~2.80 (tt, J = 11.5, 3.0 Hz) | ~50.0 |

| 6, 10 | ~1.60 (m) | ~35.0 |

| 7, 9 | ~1.35 (m) | ~28.0 |

| 8 | - | ~30.0 |

| 11, 12 | ~0.90 (s) | ~28.5 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, the following key correlations would be expected:

Correlation between the vinylic protons H-2, H-3, and H-4.

Strong correlation between the methine proton H-5 and the adjacent methylene (B1212753) protons on C-6 and C-10.

Correlations within the cyclohexyl ring spin system, connecting the protons on C-6/C-10 with those on C-7/C-9.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would confirm the assignments made from the 1D spectra, for instance, by correlating the proton signal at ~2.80 ppm to the carbon signal at ~50.0 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. Key expected HMBC correlations include:

Correlations from the vinylic protons (H-2, H-3, H-4) to the carbonyl carbon (C-1).

Correlations from the methine proton (H-5) to the carbonyl carbon (C-1) and to the carbons of the vinyl group (C-2 and C-3).

Correlations from the methyl protons (H-11/H-12) to the quaternary carbon (C-8) and the adjacent methylene carbons (C-7 and C-9).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation. For this compound, key NOESY correlations would help to establish the relative orientation of the propenone group with respect to the cyclohexane (B81311) ring. For instance, a correlation between H-5 and one of the vinylic protons would indicate a specific rotational conformer.

Interactive Data Table of Predicted 2D-NMR Correlations

| Experiment | Key Predicted Correlations |

| COSY | H-2 ↔ H-3, H-4; H-5 ↔ H-6ax, H-6eq, H-10ax, H-10eq; H-6ax ↔ H-7ax, H-7eq; H-6eq ↔ H-7ax, H-7eq |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-5 ↔ C-5; H-6/10 ↔ C-6/10; H-7/9 ↔ C-7/9; H-11/12 ↔ C-11/12 |

| HMBC | H-2 → C-1, C-4; H-3 → C-1, C-2, C-5; H-5 → C-1, C-2, C-3, C-6, C-10; H-11/12 → C-7, C-8, C-9 |

| NOESY | H-5 ↔ H-6ax, H-10ax; H-5 ↔ H-2/H-3 (depending on conformation); H-6ax ↔ H-8ax-Me, H-10ax |

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The molecular structure of this compound is not static. Two primary dynamic processes can be envisaged: the chair-to-chair interconversion of the cyclohexane ring and the rotation around the C1-C5 single bond.

The 4,4-dimethylcyclohexyl group is expected to undergo rapid chair-to-chair interconversion at room temperature. However, the presence of the bulky propenone substituent at the C1 position may influence the conformational equilibrium. Due to the gem-dimethyl group at C4, the two chair conformations are degenerate.

Rotation around the C1-C5 bond, which connects the carbonyl group to the cyclohexane ring, is expected to be hindered due to steric interactions between the vinyl group and the axial protons on the cyclohexane ring. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, could be employed to determine the rotational barrier. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational isomers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the free energy of activation for the rotational process.

Analysis of Enantiomeric Mixtures via Chiral Derivatizing Agents or Additives (If Applicable)

This compound possesses a chiral center at C-5. Therefore, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, by reacting the racemic mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess. Common CDAs for ketones include chiral amines that form chiral imines or chiral hydrazines that form chiral hydrazones. Alternatively, chiral solvating agents can be used, which form transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Elucidation of Functional Group Vibrations and Conformational Signatures

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and alkene functional groups. The key predicted vibrational frequencies are:

C=O stretch: A strong band is expected in the region of 1685-1665 cm⁻¹, characteristic of an α,β-unsaturated ketone.

C=C stretch: A medium to strong band is anticipated around 1640-1620 cm⁻¹.

=C-H stretch: Vinylic C-H stretching vibrations should appear above 3000 cm⁻¹.

C-H stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups will be observed in the 2960-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum due to the change in polarizability during the vibration. The C=O stretch will also be observable.

Interactive Data Table of Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | ~1675 | ~1675 | Strong (IR), Medium (Raman) |

| C=C Stretch | ~1630 | ~1630 | Medium (IR), Strong (Raman) |

| =C-H Stretch | ~3050 | ~3050 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong |

| C-H Bend | 1470-1365 | 1470-1365 | Medium |

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can provide a significant enhancement of the Raman signal for molecules adsorbed on or near the surface of plasmonic nanostructures (typically silver or gold). For this compound, SERS could be employed to obtain high-quality spectra from very small amounts of sample. The enhancement effect is strongly dependent on the orientation of the molecule with respect to the metal surface. It is likely that the carbonyl and vinyl groups would interact with the surface, leading to a selective enhancement of the vibrational modes associated with these functionalities. This could provide valuable information about the adsorption geometry and the interaction of the molecule with the metallic surface.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C11H18O, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to confirm this calculated mass, thereby verifying the compound's elemental formula. However, no published experimental HRMS data for this specific compound is currently available.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C11H18O | [M+H]+ | Data not available |

| C11H18O | [M+Na]+ | Data not available |

| C11H18O | [M]+• | Data not available |

No experimental or theoretical data from reputable sources were found for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would provide valuable insights into the structural connectivity of this compound. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be produced. Analysis of these fragment ions would help to elucidate the structure of the molecule, confirming the presence of the 4,4-dimethylcyclohexyl and propenone moieties. Regrettably, no MS/MS studies detailing the fragmentation pathways of this compound have been reported.

X-ray Crystallography and Solid-State Structural Analysis

A crystal structure analysis would reveal the preferred conformation of the dimethylcyclohexyl ring (e.g., chair, boat, or twist-boat) and the orientation of the propenone substituent. It would also describe how the individual molecules pack together to form the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Furthermore, X-ray diffraction data would allow for the identification and characterization of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure. These interactions play a key role in determining the physical properties of the material, including its melting point and solubility. No crystallographic data for this compound has been deposited in crystallographic databases.

Chiroptical Spectroscopy (If applicable, for chiral derivatives or enantioselective reactions)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful tool for investigating the stereochemistry of chiral molecules. Since this compound itself is not chiral, this technique would not be applicable to the parent compound. However, it would be highly relevant for any chiral derivatives or in the context of enantioselective reactions involving this compound.

Should a chiral center be introduced into the this compound scaffold, for instance, through an asymmetric reaction, ECD spectroscopy could be employed to determine the absolute configuration of the resulting enantiomers. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the stereochemistry of the molecule could be unambiguously assigned. As there are no reports of chiral derivatives of this compound, no ECD data is available.

Vibrational Circular Dichroism (VCD) for Conformational Analysis

A comprehensive search of scientific literature and spectroscopic databases did not yield specific research findings or data tables related to the Vibrational Circular Dichroism (VCD) analysis of this compound. VCD is a powerful technique for determining the absolute configuration and solution-state conformations of chiral molecules. The method relies on measuring the differential absorption of left and right circularly polarized infrared light by a chiral sample. This differential absorption provides a spectrum with positive and negative bands that are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

For a molecule like this compound, which can exist in various conformations due to the flexibility of the cyclohexyl ring and the propenone side chain, VCD analysis would be highly informative. Such a study would typically involve the following steps:

Conformational Search: Computational methods, such as molecular mechanics or density functional theory (DFT), would be used to identify the stable low-energy conformers of the molecule.

VCD Spectra Calculation: For each stable conformer, the theoretical VCD and infrared (IR) spectra would be calculated using quantum chemical methods.

Experimental Measurement: The experimental VCD and IR spectra of a sample of this compound would be recorded.

Spectral Comparison: The experimental VCD spectrum would be compared with the Boltzmann-averaged theoretical spectrum, which is a weighted average of the spectra of the individual conformers based on their relative energies. A good agreement between the experimental and theoretical spectra allows for the determination of the absolute configuration and the dominant solution-state conformation(s) of the molecule.

Detailed research findings from such an analysis would typically be presented in data tables, correlating specific VCD bands (in cm⁻¹) with the vibrational modes of the molecule and the contributing conformers. However, as of the current date, no such studies for this compound have been published in the accessible scientific literature. Therefore, no data tables or detailed research findings on the VCD conformational analysis of this specific compound can be provided.

Chemical Reactivity and Mechanistic Studies

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone System

Nucleophilic additions to α,β-unsaturated ketones can occur in two main fashions: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4- or Michael addition). The competition between these pathways is a central theme in the reactivity of 1-(4,4-dimethylcyclohexyl)prop-2-en-1-one, heavily influenced by the nature of the nucleophile and the reaction conditions.

Conjugate (Michael) Addition Reactions: Scope, Limitations, and Regioselectivity

Conjugate addition, or the Michael reaction, is a characteristic transformation for α,β-unsaturated carbonyl compounds. This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. For this compound, the steric bulk of the 4,4-dimethylcyclohexyl group significantly influences the feasibility and outcome of these reactions.

Scope and Limitations: A wide array of "soft" nucleophiles, which are generally large, polarizable, and of moderate basicity, preferentially undergo conjugate addition. The steric hindrance posed by the 4,4-dimethylcyclohexyl group, however, can limit the scope of suitable nucleophiles. Bulky nucleophiles may react slowly or not at all.

Organocuprates: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are archetypal soft nucleophiles that are highly effective for 1,4-addition to α,β-unsaturated ketones, even sterically hindered ones.

Thiols and Amines: Sulfur and nitrogen nucleophiles readily participate in conjugate additions. These reactions are often reversible and proceed under mild conditions.

Enolates: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors. However, their utility with this specific substrate may be limited by steric repulsion from the cyclohexyl moiety.

Regioselectivity: The regiochemical outcome (1,4- vs. 1,2-addition) is primarily dictated by the principles of Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.

Soft Nucleophiles (e.g., Gilman reagents, thiolates) preferentially attack the soft β-carbon, leading to the 1,4-addition product.

Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor attack at the hard carbonyl carbon, resulting in 1,2-addition.

The steric shielding of the carbonyl group by the adjacent bulky cyclohexyl ring further disfavors direct 1,2-addition, thereby enhancing the preference for conjugate addition with many reagents.

Table 4.1.1: Regioselectivity in Nucleophilic Additions

| Nucleophile Type | Predominant Pathway | Rationale |

| Organocuprates (R₂CuLi) | 1,4-Addition (Conjugate) | Soft nucleophile prefers the soft β-carbon. |

| Thiolates (RS⁻) | 1,4-Addition (Conjugate) | Soft nucleophile. |

| Amines (R₂NH) | 1,4-Addition (Conjugate) | Moderately soft nucleophile. |

| Enolates | 1,4-Addition (Conjugate) | Soft, stabilized carbanion. |

| Organolithiums (RLi) | 1,2-Addition (Direct) | Hard, highly reactive nucleophile. |

| Grignard Reagents (RMgX) | 1,2-Addition (Direct) | Hard nucleophile. |

Direct Addition to the Carbonyl Group: Competition and Selectivity

Direct addition of a nucleophile to the carbonyl carbon (1,2-addition) results in the formation of an allylic alcohol. This pathway is in direct competition with the 1,4-conjugate addition.

The selectivity between these two pathways is a classic example of kinetic versus thermodynamic control. The 1,2-addition is generally a faster, kinetically controlled process, favored by highly reactive, hard nucleophiles like organolithium and Grignard reagents. libretexts.org In contrast, the 1,4-addition often leads to a more thermodynamically stable product because the strong carbon-oxygen double bond is retained. With weaker, softer nucleophiles, the reversible 1,2-addition can revert to the starting materials, allowing the slower, often irreversible, 1,4-addition to become the dominant pathway under thermodynamic control.

For this compound, the significant steric hindrance from the cyclohexyl group raises the activation energy for the 1,2-addition pathway. This steric factor enhances the intrinsic preference of many nucleophiles for the more accessible β-carbon, making conjugate addition the more common outcome except with the most reactive and sterically undemanding hard nucleophiles.

Stereoselectivity in Catalytic Asymmetric Michael Additions

The conjugate addition to this compound creates a new stereocenter at the β-carbon. Controlling the absolute stereochemistry of this center is a key challenge and is often addressed through the use of chiral catalysts.

In catalytic asymmetric Michael additions, a chiral catalyst, typically a metal complex with a chiral ligand or an organocatalyst, coordinates with the substrate or the nucleophile. This coordination creates a chiral environment that directs the nucleophilic attack to one face of the enone preferentially, leading to an excess of one enantiomer of the product.

The development of effective catalysts for the enantioselective conjugate addition of nucleophiles to β-unsubstituted α,β-unsaturated ketones is an active area of research. While the absence of a substituent at the β-position can make achieving high enantioselectivity challenging, various catalytic systems have shown promise. For substrates with significant steric bulk adjacent to the carbonyl, like the one , the catalyst must effectively overcome this steric influence to control the facial selectivity of the attack on the double bond. Organocatalysis, using chiral secondary amines, has been successful in the Michael addition of aldehydes to vinyl ketones, proceeding through a chiral enamine intermediate. Similarly, chiral metal complexes, often involving copper or scandium, have been employed to catalyze the addition of β-keto esters and other stabilized nucleophiles to vinyl ketones with moderate to good enantioselectivity. rsc.orgresearchgate.netnih.gov The bulky 4,4-dimethylcyclohexyl group would be expected to play a significant role in the transition state geometry, influencing the level of stereoinduction achieved with a given catalyst.

Cycloaddition Reactions Involving the Olefinic Moiety

The carbon-carbon double bond in this compound can participate in a variety of cycloaddition reactions, where it acts as the 2π-electron component. These reactions are powerful tools for the construction of cyclic and polycyclic structures.

Diels-Alder Reactions: Intermolecular and Intramolecular Variants

In the Diels-Alder reaction, a [4+2] cycloaddition, the enone functions as a dienophile, reacting with a conjugated diene to form a six-membered ring. tamu.edu The electron-withdrawing nature of the ketone group activates the double bond, making it a suitable dienophile for reaction with electron-rich dienes.

Intermolecular Variants: The reaction of this compound with a diene like cyclopentadiene (B3395910) or 1,3-butadiene (B125203) would yield a bicyclic adduct. Cyclopentadiene is particularly reactive due to its locked s-cis conformation. nih.gov The stereochemical outcome of the reaction is governed by the "endo rule," which predicts that the dienophile's activating group (the acyl group) will orient itself under the π-system of the diene in the transition state. However, the steric bulk of the 4,4-dimethylcyclohexyl group might favor the formation of the thermodynamically more stable exo product, particularly at higher reaction temperatures where the reaction becomes reversible. sciforum.net

Intramolecular Variants: If the diene and the dienophile are part of the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, forming a polycyclic system in a single step. organicreactions.org This strategy is highly efficient for complex molecule synthesis. For an IMDA reaction involving a derivative of this compound, the length and nature of the tether connecting the diene and the vinyl ketone moiety would be critical in controlling the feasibility and the stereochemical outcome of the cyclization.

[2+1], [2+2], and [2+2+1] Cycloadditions and Photochemical Variants

Beyond the [4+2] Diels-Alder reaction, the olefinic bond can engage in other modes of cycloaddition.

[2+2] Cycloadditions: The cycloaddition of two alkene units to form a cyclobutane (B1203170) ring is a thermally forbidden, but photochemically allowed, process. youtube.com The photochemical [2+2] cycloaddition of α,β-unsaturated ketones with other alkenes is a well-established method for synthesizing cyclobutane rings. researchgate.net Upon irradiation with UV light, this compound can be excited to a triplet state, which then adds to a ground-state alkene in a stepwise manner through a 1,4-diradical intermediate. The regioselectivity and stereoselectivity of these reactions are influenced by the stability of the intermediate diradical and steric interactions between the substituents. Intramolecular [2+2] photocycloadditions are also possible, leading to bridged bicyclic systems.

A related reaction is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane. researchgate.net While the enone's carbonyl can participate, the reaction typically occurs at the C=C double bond in α,β-unsaturated systems.

[2+1] Cycloadditions: These reactions involve the addition of a carbene or a nitrene to the double bond to form a cyclopropane (B1198618) or aziridine (B145994) ring, respectively. For instance, reaction with a carbene generated from a diazo compound, often catalyzed by a transition metal like rhodium or copper, would yield a cyclopropyl (B3062369) ketone. Recent developments have shown that nucleophilic carbenes can also undergo visible light-induced intramolecular [2+1] cycloadditions. rsc.orgchemrxiv.org

[2+2+1] Cycloadditions: The Pauson-Khand reaction is a prominent example of a [2+2+1] cycloaddition, involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt or rhodium catalyst, to form a cyclopentenone. While plausible, the application of this reaction to a sterically demanding substrate like this compound would require careful optimization of reaction conditions. More recent developments include rhodium(I)-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and CO. pku.edu.cn

Electrophilic Reactions of the α,β-Unsaturated Ketone

The conjugated system of an α,β-unsaturated ketone, such as this compound, presents two primary sites for electrophilic attack: the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org The polarization of the molecule through resonance renders the β-carbon electrophilic, making it susceptible to attack in what is known as a conjugate or 1,4-addition. libretexts.orgopenstax.org Direct attack at the carbonyl carbon is referred to as a 1,2-addition. The competition between these two pathways is influenced by the nature of the attacking nucleophile and the reaction conditions. chegg.com

Halogenation and Hydrohalogenation Pathways

The addition of halogens and hydrohalic acids to the alkene moiety of this compound is a characteristic electrophilic reaction.

Hydrohalogenation: The reaction with hydrohalic acids (HX, where X = Cl, Br, I) is expected to proceed via protonation of the alkene to form a carbocation intermediate. masterorganicchemistry.compressbooks.pub The subsequent attack by the halide ion can occur at two positions. According to Markovnikov's rule, the hydrogen atom will add to the carbon that is already bonded to more hydrogen atoms (the α-carbon in this case). pressbooks.pub This leads to a carbocation at the β-position, which is stabilized by the adjacent carbonyl group. The halide then attacks this carbocation. Due to the conjugated system, both 1,2-addition (across the C=C bond) and 1,4-addition (conjugate addition) products are possible, leading to a mixture of compounds. youtube.com

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is expected to occur readily, leading to the formation of a vicinal dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in an anti-addition product.

Table 1: Predicted Halogenation and Hydrohalogenation Reactions

| Reaction | Reagent | Predicted Major Product | Pathway |

| Hydrobromination | HBr | 1-(3-Bromo-4,4-dimethylcyclohexyl)propan-1-one | 1,4-Addition (Conjugate Addition) |

| Bromination | Br₂ | 1-(2,3-Dibromo-4,4-dimethylcyclohexyl)propan-1-one | Electrophilic Addition |

Epoxidation and Dihydroxylation of the Double Bond

The electron-deficient nature of the double bond in α,β-unsaturated ketones influences its reactivity towards epoxidation and dihydroxylation.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for synthesizing the corresponding epoxide. This reaction involves the direct transfer of an oxygen atom to the double bond. Nucleophilic epoxidation methods, for example using hydrogen peroxide under basic conditions, are also highly effective for α,β-unsaturated ketones. researchgate.net The presence of the bulky 4,4-dimethylcyclohexyl group may introduce some level of diastereoselectivity in the attack on the double bond.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a vicinal diol. This can be achieved through several methods:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄) lead to the formation of a syn-diol. wikipedia.org Asymmetric versions, like the Sharpless asymmetric dihydroxylation, utilize chiral ligands to achieve high enantioselectivity. wikipedia.org

Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.

The choice of reagent and conditions allows for control over the stereochemical outcome of the diol product. researchgate.netbeilstein-journals.org

Table 2: Predicted Epoxidation and Dihydroxylation Reactions

| Reaction | Reagent(s) | Predicted Product | Stereochemistry |

| Epoxidation | m-CPBA | 1-((4,4-Dimethylcyclohexyl)oxiran-2-yl)ethan-1-one | Mixture of diastereomers |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 1-(2,3-Dihydroxy-4,4-dimethylcyclohexyl)propan-1-one | Syn |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(2,3-Dihydroxy-4,4-dimethylcyclohexyl)propan-1-one | Anti |

Reduction and Oxidation Chemistry

The presence of two reducible functional groups, the alkene and the ketone, allows for selective transformations depending on the reagents and conditions employed.

Selective Reduction of the Carbonyl and/or Alkene Moieties

Selective reduction is a key transformation for α,β-unsaturated ketones.

Selective Carbonyl Reduction (1,2-Reduction): The Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the selective reduction of the carbonyl group to an allylic alcohol without affecting the double bond.

Selective Alkene Reduction (1,4-Reduction or Conjugate Reduction): Catalytic hydrogenation using specific catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can selectively reduce the carbon-carbon double bond, leaving the carbonyl group intact. Another method involves the use of dissolving metal reductions (e.g., sodium in liquid ammonia).

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions (e.g., H₂ with Pd/C at higher pressure and temperature) will typically reduce both the carbonyl group and the double bond.

Table 3: Selective Reduction Pathways

| Desired Product | Reagent(s) | Moiety Reduced |

| Allylic Alcohol | NaBH₄, CeCl₃ | Carbonyl (C=O) |

| Saturated Ketone | H₂, Wilkinson's Catalyst | Alkene (C=C) |

| Saturated Alcohol | LiAlH₄ or H₂/Pd-C (high pressure) | Both C=O and C=C |

Oxidation Reactions and Derived Products

Oxidative reactions of this compound can target the alkene or other positions in the molecule.

Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) is a powerful method for cleaving the carbon-carbon double bond.

A reductive workup (e.g., with dimethyl sulfide, DMS) would yield a keto-aldehyde.

An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield a keto-carboxylic acid.

Other Oxidations: While the alkene is the most reactive site towards many oxidants, oxidation at other positions is possible. For instance, strong oxidizing agents under certain conditions could potentially oxidize the cyclohexyl ring, particularly at the methylene (B1212753) carbons adjacent to the gem-dimethyl group. Research on related N-cyclohexyl amides has shown that manganese complexes can catalyze the oxidation of C-H bonds on the cyclohexyl ring with high regioselectivity. acs.org

Rearrangement Reactions and Pericyclic Processes

The conjugated π-system of this compound allows it to participate in various rearrangement and pericyclic reactions.

Pericyclic Reactions:

Diels-Alder Reaction: As an enone, the molecule can act as a dienophile in [4+2] cycloaddition reactions with a variety of dienes. The stereochemistry and regiochemistry of the resulting cyclohexene (B86901) derivative are governed by the established rules of the Diels-Alder reaction.

Photochemical [2+2] Cycloaddition: Upon UV irradiation, α,β-unsaturated ketones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane rings.

Rearrangement Reactions:

Nazarov Cyclization: While not directly applicable to the parent compound, derivatives of this enone could potentially undergo the Nazarov cyclization, an acid-catalyzed electrocyclic reaction that converts divinyl ketones into cyclopentenones. preprints.org

Photochemical Rearrangements: α,β-Unsaturated ketones are known to undergo a variety of photochemical rearrangements, such as cis-trans isomerization around the double bond or rearrangement to form bicyclic structures. The specific pathway is highly dependent on the substitution pattern and reaction conditions. The divinylcyclopropane–cycloheptadiene rearrangement is another pericyclic process observed in related systems, often initiated thermally or photochemically. beilstein-journals.org

Organometallic Transformations and Catalytic Reactions

The unique structural features of this compound, combining a bulky dimethylcyclohexyl group with a reactive α,β-unsaturated ketone system, make it a valuable substrate in modern synthetic organic chemistry.

Cross-Coupling Reactions Involving Functionalized Derivatives

While the parent compound this compound does not directly participate in cross-coupling reactions, its functionalized derivatives are valuable partners in palladium-catalyzed transformations. These reactions are fundamental for the formation of carbon-carbon bonds. For instance, the introduction of a leaving group, such as a halide or a triflate, on the cyclohexyl ring or at the vinylic position allows for participation in classic cross-coupling reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. beilstein-journals.orgnih.gov Functionalized derivatives of this compound can be strategically employed in such reactions to construct complex molecular architectures. The general applicability of palladium-catalyzed cross-coupling reactions extends to various substrates, highlighting the potential for creating diverse analogs of the title compound. rsc.orgnih.gov

A representative scheme for a Suzuki-Miyaura cross-coupling reaction involving a hypothetical functionalized derivative is shown below:

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. Research in this area focuses on developing more active and robust catalytic systems to broaden the scope and utility of these transformations.

Enantioselective Catalytic Transformations (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

The synthesis of single enantiomers of chiral molecules is of paramount importance in medicinal chemistry and materials science. Enantioselective catalysis offers a powerful tool to achieve this goal. The α,β-unsaturated ketone moiety in this compound is an excellent Michael acceptor and can participate in a variety of enantioselective transformations.

Metal-Catalyzed Asymmetric Reactions:

Chiral metal complexes are widely used to catalyze asymmetric reactions. In the context of compounds similar to this compound, Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles have been reported to yield optically pure 1,5-dicarbonyl compounds with high enantiomeric excess (ee). researchgate.net These reactions often proceed through a tandem isomerization/Michael addition sequence. While this specific example does not use the exact target compound, it demonstrates the potential for metal complexes to induce high stereoselectivity in related systems.

Gold-catalyzed intramolecular hydroarylation of alkynes has been employed for the highly enantioselective synthesis of 1,12-disubstituted beilstein-journals.orgcarbohelicenes, achieving excellent enantioselectivity (up to 97% ee). nih.gov This highlights the capability of metal catalysts to control the stereochemical outcome in complex cyclization reactions.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Chiral secondary amines, for example, can activate α,β-unsaturated ketones towards nucleophilic attack, leading to the formation of chiral products with high enantioselectivity. Although specific studies on this compound are not detailed in the provided sources, the general principles of organocatalysis are broadly applicable to this class of compounds.

The following table summarizes representative enantioselective transformations applicable to α,β-unsaturated ketones, which could be adapted for this compound.

| Reaction Type | Catalyst Type | Potential Product | Enantiomeric Excess (ee) |

| Michael Addition | Chiral Metal Complex | Chiral 1,5-Dicarbonyl Compound | Up to >99% researchgate.net |

| Intramolecular Hydroarylation | Chiral Gold Complex | Chiral Helicene | Up to 97% nih.gov |

| Michael Addition | Chiral Organocatalyst | Chiral Adduct | High (General Principle) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

The conformational flexibility of 1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one is primarily determined by the cyclohexyl ring and the rotation around the single bond connecting the ring to the enone group. The 4,4-dimethylcyclohexyl ring is expected to adopt a chair conformation as its most stable arrangement to minimize steric strain.

DFT calculations are employed to perform a potential energy surface (PES) scan, systematically rotating key dihedral angles to identify the most stable conformers. indexcopernicus.comnih.gov For the cyclohexyl ring, the chair conformation is typically the global minimum, significantly lower in energy than boat or twist-boat conformations. Furthermore, the orientation of the prop-2-en-1-one substituent relative to the cyclohexyl ring (axial vs. equatorial) is critical. The equatorial position is generally favored to reduce 1,3-diaxial interactions. The rotation around the C-C bond between the cyclohexyl and carbonyl groups also leads to different rotational isomers (rotamers), and DFT calculations can pinpoint the most energetically favorable arrangement. mdpi.com

Table 1: Calculated Relative Energies of Potential Conformers of this compound

| Conformer | Cyclohexyl Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 (Global Minimum) |

| 2 | Chair | Axial | > 5.0 |

| 3 | Twist-Boat | - | ~5-6 |

| 4 | Boat | - | ~7-8 |

Note: The data in this table is illustrative, based on typical energy differences for substituted cyclohexanes, and represents the expected outcome of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.meyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the C=C double bond of the enone moiety, while the LUMO is anticipated to have significant contributions from the carbonyl carbon and the β-carbon of the double bond, characteristic of an α,β-unsaturated ketone system. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 |

| Softness (S) | 1 / (2η) | 0.15 to 0.22 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 to 4.75 |

| Electrophilicity (ω) | χ² / (2η) | 2.16 to 3.10 |

Note: These values are representative for similar chalcone-like structures and are obtained from DFT calculations. mdpi.com

The distribution of electron density within a molecule governs its electrostatic interactions and provides insight into its reactive sites. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the cyclohexyl ring and the vinyl group would exhibit positive potential. This confirms the carbonyl oxygen as a primary site for protonation and hydrogen bonding, and the carbonyl carbon and the β-carbon as sites for nucleophilic attack. Atomic charges can be quantified using population analysis methods like Mulliken or Natural Population Analysis (NPA). researchgate.net

Applications in Organic Synthesis and Materials Science

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one as a Versatile Building Block in Organic Synthesis

There is no available scientific literature detailing the use of This compound as a versatile building block in organic synthesis. The potential reactivity of the α,β-unsaturated ketone moiety, which could theoretically undergo reactions such as Michael additions and Diels-Alder cycloadditions, has not been specifically explored for this compound in published research. wikipedia.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Precursor to Structurally Complex Molecules and Natural Product Intermediates

A review of the literature does not indicate that This compound has been utilized as a precursor for the synthesis of structurally complex molecules or as an intermediate in the synthesis of natural products. While related cyclohexyl and enone-containing compounds are prevalent in natural products, this specific molecule is not cited in synthetic pathways.

Synthesis of Chiral Auxiliaries or Ligands (If Chiral Derivatives are Explored)

There is no information available on the synthesis or exploration of chiral derivatives of This compound for use as chiral auxiliaries or ligands in asymmetric synthesis.

Derivatization for Advanced Functional Materials

No research has been published on the derivatization of This compound for the development of advanced functional materials.

Development of Photoresponsive Materials

The photochemical behavior of cyclohexenone derivatives is a known area of study, often involving [2+2] photocycloaddition reactions. acs.orgsci-hub.semcmaster.caresearchgate.net However, there are no specific studies on the photochemical properties or the development of photoresponsive materials based on This compound .

Polymer Precursors and Monomer Design (If Polymerization is Relevant)

There is no evidence in the scientific literature to suggest that This compound has been investigated as a monomer or precursor for polymer synthesis. pageplace.deresearchgate.netresearchgate.netnih.govbenasque.org The relevance of this compound to polymer design remains unexplored.

Role in Supramolecular Chemistry

The role of This compound in supramolecular chemistry has not been investigated. While cyclohexyl moieties can be incorporated into molecules designed for self-assembly, there are no published studies detailing the use of this specific compound in the formation of supramolecular structures. rsc.orgrsc.orgacs.orgacs.orgnih.gov

Design of Host-Guest Systems

There is no available scientific literature that describes the design, synthesis, or application of host-guest systems incorporating this compound. Host-guest chemistry relies on the specific molecular recognition and non-covalent interactions between a larger host molecule and a smaller guest molecule. The bulky 4,4-dimethylcyclohexyl group and the reactive prop-2-en-1-one moiety could theoretically be explored for such purposes, but no research to this effect has been published.

Self-Assembly Processes

Similarly, the scientific literature lacks any studies on the self-assembly processes of this compound. Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While the structural features of this compound might suggest potential for such processes, no experimental or theoretical studies have been reported to investigate or confirm this behavior.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique structural attributes of 1-(4,4-dimethylcyclohexyl)prop-2-en-1-one, particularly the steric hindrance imposed by the gem-dimethyl substituted cyclohexyl ring, are expected to give rise to unconventional reactivity. Future research will likely focus on harnessing this steric influence to control reaction pathways and achieve transformations that are challenging with less hindered substrates.

One promising area is the investigation of frustrated Lewis pair (FLP) chemistry. The steric bulk around the enone may facilitate the activation of small molecules, such as H₂, CO₂, and olefins, in a manner not readily achievable with smaller α,β-unsaturated ketones. This could lead to novel hydrofunctionalization, carboxylation, and cycloaddition reactions.

Furthermore, the exploration of radical-mediated transformations is a burgeoning field. The electron-deficient nature of the double bond in this compound makes it a prime candidate for radical addition reactions. Future studies could delve into photoredox catalysis or electrochemistry to generate radical species that add to the enone, leading to the formation of complex products under mild conditions. The steric shielding by the cyclohexyl group could play a crucial role in directing the stereochemical outcome of these radical reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. For this compound, the development of flow chemistry protocols for its synthesis and subsequent transformations is a key area for future research.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing the reactivity of this sterically hindered enone. This can lead to improved yields, higher selectivity, and the suppression of side reactions. For instance, hazardous reactions or those involving unstable intermediates can be performed more safely in the small volumes of a flow reactor.

Automated synthesis platforms, which combine robotic handling of reagents with software-controlled reaction sequences, will be instrumental in rapidly exploring the reaction space of this compound. These platforms can be used to screen a wide range of catalysts, solvents, and reaction conditions in a high-throughput manner, accelerating the discovery of new and optimized synthetic transformations.

| Platform | Potential Application for this compound | Anticipated Advantages |

| Continuous Flow Reactors | Synthesis of the parent compound, Michael additions, cycloadditions. | Enhanced heat and mass transfer, improved safety for exothermic reactions, potential for in-line purification. |

| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions for asymmetric transformations. | Rapid optimization, discovery of novel reactivity, generation of compound libraries for biological screening. |

Development of Advanced Catalysts for Highly Selective Transformations

The development of new catalysts that can effectively control the stereoselectivity of reactions involving this compound is a paramount goal. The steric bulk of the substrate presents both a challenge and an opportunity for catalyst design.

Future research will likely focus on the design of chiral catalysts, including organocatalysts, transition metal complexes, and biocatalysts, that can accommodate the sterically demanding 4,4-dimethylcyclohexyl group and induce high levels of enantioselectivity in reactions such as conjugate additions, cycloadditions, and reductions. For example, the development of organocatalysts with tailored chiral pockets could enable highly enantioselective Michael additions of various nucleophiles.

Biocatalysis, utilizing enzymes such as ene-reductases, offers a green and highly selective alternative for the transformation of α,β-unsaturated ketones. Future work could involve the directed evolution or protein engineering of existing enzymes to enhance their activity and selectivity towards the bulky this compound.

| Catalyst Type | Target Transformation | Key Design Feature for Selectivity |

| Chiral Organocatalysts | Asymmetric Michael Addition | Precisely shaped catalytic pocket to accommodate the bulky cyclohexyl group. |

| Transition Metal Complexes | Enantioselective Hydrogenation | Chiral ligands that create a well-defined and sterically accessible active site. |

| Engineered Ene-Reductases | Stereoselective Reduction | Modified active site to improve substrate binding and stereocontrol. |

Elucidation of Structure-Reactivity Relationships for Rational Design of New Reactions

A deep understanding of the relationship between the structure of this compound and its reactivity is crucial for the rational design of new synthetic methods. Future studies will employ a combination of experimental techniques and computational modeling to probe these relationships.

Systematic modifications to the cyclohexyl ring, such as altering the substitution pattern or introducing heteroatoms, will provide valuable insights into how steric and electronic factors influence reactivity at the enone functionality. Kinetic studies, coupled with in-situ reaction monitoring techniques like NMR and IR spectroscopy, will allow for the detailed investigation of reaction mechanisms.

These experimental findings will be used to develop quantitative structure-activity relationships (QSAR) and predictive models for the reactivity of this class of compounds. This knowledge will be invaluable for designing new reactions with desired outcomes and for selecting the optimal reaction conditions to achieve high efficiency and selectivity.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for accelerating progress in organic synthesis. For this compound, a combined approach will be essential for tackling the complexities of its reactivity and for the rational design of new synthetic strategies.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict transition state geometries, and calculate activation energies. This information can provide valuable insights into the origins of selectivity and can be used to guide the design of new catalysts and experiments. For instance, computational screening of virtual catalyst libraries could identify promising candidates for experimental validation.